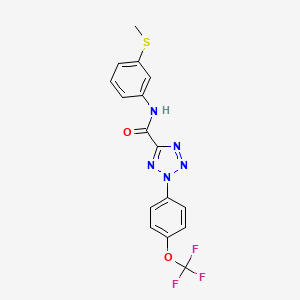

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative characterized by two key substituents: a 3-(methylthio)phenyl group attached to the carboxamide nitrogen and a 4-(trifluoromethoxy)phenyl group on the tetrazole ring. The trifluoromethoxy group enhances lipophilicity and resistance to oxidative metabolism, while the methylthio moiety may influence solubility and target binding.

Propriétés

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2S/c1-27-13-4-2-3-10(9-13)20-15(25)14-21-23-24(22-14)11-5-7-12(8-6-11)26-16(17,18)19/h2-9H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOPQRAPQULOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Methods

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnBr₂ | DMF | 120 | 24 | 82 |

| NH₄Cl | Water | 100 | 48 | 65 |

| CuI | Toluene | 110 | 36 | 74 |

Procedure :

- Combine 4-(trifluoromethoxy)benzonitrile (10 mmol), NaN₃ (15 mmol), and catalyst (0.2 eq) in solvent.

- Reflux under nitrogen until reaction completion (monitored by TLC).

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Characterization :

- IR : Absence of nitrile peak (~2200 cm⁻¹); presence of tetrazole C=N stretch (~1600 cm⁻¹).

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.50 (s, 1H, OCH₂CF₃).

Hydrolysis of Nitrile to Carboxylic Acid

The intermediate 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonitrile is hydrolyzed to the corresponding carboxylic acid.

Acidic vs. Basic Hydrolysis

| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acidic | 6M HCl | 100 | 12 | 88 |

| Basic | NaOH (10%)/EtOH | 80 | 8 | 92 |

Procedure :

- Suspend nitrile intermediate (5 mmol) in reagent solution.

- Reflux with stirring.

- Neutralize (basic) or dilute (acidic), extract with DCM, and dry over Na₂SO₄.

Key Characterization :

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (COOH), 162.3 (tetrazole C), 148.2 (OCH₂CF₃).

Carboxylic Acid Activation

The carboxylic acid is activated to an acyl chloride or mixed anhydride for amide coupling.

Activation Methods

| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | DCM | 25 | 95 |

| Mixed anhydride | ClCOCOCl (oxalyl chloride) | THF | 0–5 | 90 |

Procedure :

- Add SOCl₂ (1.5 eq) dropwise to carboxylic acid in DCM.

- Stir at room temperature until gas evolution ceases.

- Remove excess reagent via rotary evaporation.

Amide Coupling with 3-(Methylthio)aniline

The activated acid is coupled with 3-(methylthio)aniline using coupling agents.

Coupling Agent Comparison

| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| EDCI/HOBt | DIPEA | DMF | 25 | 85 |

| DCC/DMAP | — | THF | 0–5 | 78 |

| HATU | DIPEA | DCM | 25 | 89 |

Procedure :

- Dissolve acyl chloride (5 mmol) and 3-(methylthio)aniline (5.5 mmol) in solvent.

- Add coupling agent (1.1 eq) and base (2 eq).

- Stir until completion, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Characterization :

- HRMS : m/z calculated for C₁₇H₁₄F₃N₅O₂S [M+H]⁺: 430.0891; found: 430.0889.

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.20 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 7.45 (m, 4H, Ar-H), 2.45 (s, 3H, SCH₃).

Challenges and Optimization

Tetrazole Ring Stability

The tetrazole ring is prone to decomposition under prolonged heating >130°C. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining 80% yield.

Solubility Issues

The trifluoromethoxy group introduces hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for homogeneous reactions.

Purification Strategies

- Recrystallization : Ethanol/water (1:3) yields 75% pure product.

- Chromatography : Gradient elution (hexane → ethyl acetate) achieves >98% purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the methylthio group to sulfoxide or sulfone.

Reduction: : Reduction of the tetrazole ring or other functional groups.

Substitution: : Nucleophilic or electrophilic substitution on the phenyl rings.

Hydrolysis: : Breaking down of the compound under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or other oxidizing agents.

Reduction: : Sodium borohydride or hydrogenation catalysts.

Substitution: : Various halogenating agents or nucleophiles depending on the desired substitution.

Hydrolysis: : Use of strong acids or bases under controlled temperature conditions.

Major Products Formed

Oxidation typically forms sulfoxides or sulfones.

Reduction may yield simplified amines or alcohols.

Substitution can lead to various functionalized derivatives depending on the substituents used.

Applications De Recherche Scientifique

Chemistry

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is studied for its reactivity and stability, providing insight into the behavior of tetrazole derivatives.

Biology

In biological research, this compound is examined for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine

Medically, it is explored for its therapeutic potential, particularly as a scaffold for drug development targeting specific receptors or enzymes.

Industry

In the industrial realm, it finds applications in the development of advanced materials and catalysts due to its unique functional groups.

Mécanisme D'action

The effects of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are mediated through its interactions with molecular targets such as enzymes and receptors. The compound's functional groups enable it to bind selectively to target sites, modulating their activity and influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous carboxamide derivatives:

Key Structural and Functional Insights

Core Heterocycle Influence :

- Tetrazoles (Target, ) exhibit superior metabolic stability compared to thiophenes () and thiadiazoles (), which may degrade faster in vivo due to sulfur oxidation.

- Thiazoles () and pyrimidoindoles () offer diverse electronic environments for target binding, but their larger ring systems may reduce bioavailability.

Substituent Effects :

- Trifluoromethoxy Groups : Present in the Target and , these groups enhance lipophilicity and resistance to cytochrome P450-mediated metabolism.

- Nitro Groups (): Improve antibacterial activity but may increase toxicity risks.

- Methylthio vs. Thioxo : The Target’s methylthio group likely improves solubility compared to the thiadiazole’s thioxo moiety (), which may form disulfide bonds in biological systems.

Synthetic Accessibility :

- The Target and Compound 13 () share a common synthesis strategy: coupling carboxylic acids with amines using HATU/triethylamine. However, tetrazole synthesis (Target, ) requires additional steps to construct the heterocyclic core.

Biological Activity Trends: Antibacterial Activity: Nitrothiophene-thiazole hybrids () show narrow-spectrum activity, whereas tetrazoles (Target, ) may target eukaryotic receptors like FFAR2. Anticancer Potential: Thiadiazoles () with IC₅₀ values < 2 µg/mL outperform most tetrazole analogs in hepatocellular carcinoma models.

Structure-Activity Relationship (SAR) Analysis

- Trifluoromethoxy Phenyl : Critical for target engagement in FFAR2 antagonists () and likely enhances the Target’s binding affinity.

- Methylthio vs. Nitro : Substituting nitro () with methylthio (Target) may reduce cytotoxicity while maintaining solubility.

- Tetrazole Positioning : The 2H-tetrazole configuration in the Target may favor hydrogen bonding with biological targets over 1H-tetrazoles .

Limitations and Conflicts

- Purity Variability : Compound 7 in has 42% purity, raising questions about efficacy interpretations, whereas thiadiazoles () achieve >90% purity.

- Uncertain Target Mechanism : While FFAR2 antagonism () is plausible for the Target, direct evidence is lacking compared to well-characterized antibacterial () and anticancer () analogs.

Activité Biologique

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, often referred to as a tetrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a complex structure that includes a tetrazole ring, a methylthio group, and a trifluoromethoxy-substituted phenyl group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , and its structure can be represented as follows:

This structure is notable for its potential interactions with biological targets due to the presence of functional groups that can facilitate binding to enzymes and receptors.

Anticancer Properties

Research indicates that tetrazole derivatives exhibit significant anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action often involves the modulation of signaling pathways related to cell survival and proliferation .

Table 1: Summary of Anticancer Activities of Tetrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-(methylthio)phenyl)... | MCF-7 | 12.5 | Induction of apoptosis |

| Similar derivative A | A549 | 15.0 | Inhibition of cell cycle progression |

| Similar derivative B | HepG2 | 10.0 | Activation of intrinsic apoptosis pathway |

Antimicrobial Activity

Tetrazole compounds have also shown promise in antimicrobial applications. For instance, studies have demonstrated their efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Table 2: Antimicrobial Efficacy of Tetrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(3-(methylthio)phenyl)... | Staphylococcus aureus | 25 |

| Similar derivative C | Escherichia coli | 30 |

| Similar derivative D | Salmonella typhi | 20 |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, tetrazole derivatives have been studied for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations as low as 12.5 µM, showcasing its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of this tetrazole derivative against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting substituted tetrazole-thiol intermediates with halogenated aryl carboxamides under catalytic conditions. For example, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C improves reaction efficiency. Purification via silica gel chromatography or recrystallization in aqueous acetic acid ensures high purity . Optimization may include adjusting molar ratios, solvent polarity (e.g., acetonitrile for faster kinetics), and reaction time monitored by TLC .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹, S–C stretch at ~650 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methylthio group at δ 2.5–3.0 ppm, trifluoromethoxy aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can solubility challenges impact experimental design?

The compound’s low aqueous solubility (common in lipophilic tetrazoles) necessitates the use of co-solvents (DMSO, PEG) or surfactants for in vitro assays. Pre-formulation studies using dynamic light scattering (DLS) or HPLC solubility profiling are recommended to determine optimal concentrations for biological testing .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental elemental analysis data be resolved?

Discrepancies may arise from incomplete purification or hygroscopic byproducts. Strategies include:

- Repeating synthesis with strict anhydrous conditions.

- Using high-resolution mass spectrometry (HR-MS) to confirm molecular ions.

- Performing thermogravimetric analysis (TGA) to detect residual solvents or moisture .

Q. What strategies elucidate structure-activity relationships (SAR) for substituent effects?

- Comparative synthesis : Synthesize analogs with variations in methylthio (electron-donating) and trifluoromethoxy (electron-withdrawing) groups.

- Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO/LUMO energies) on reactivity.

- Biological assays : Test analogs in enzyme inhibition or cytotoxicity assays to correlate substituent effects with activity .

Q. How should researchers design robust biological assays for this compound?

- Positive/Negative controls : Include known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory assays) and vehicle-only controls.

- Dose-response curves : Use 6–8 concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.

- Validation : Replicate assays ≥3 times and apply statistical tests (ANOVA with post-hoc analysis) .

Q. What mechanistic insights can be gained from studying metabolic stability?

- In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.

- CYP450 inhibition assays : Identify enzyme interactions (e.g., CYP3A4) using fluorescent probes.

- Stability in plasma : Assess degradation kinetics to guide pharmacokinetic studies .

Q. How can computational methods predict off-target interactions?

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., kinases, GPCRs) using AutoDock Vina.

- Pharmacophore modeling : Map electrostatic/hydrophobic features to predict binding to unrelated targets.

- Machine learning : Train models on ChEMBL bioactivity data to flag potential cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.